molecular formula C21H16O6 B5738084 METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE

METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE

Cat. No.: B5738084
M. Wt: 364.3 g/mol
InChI Key: YALBWXKWEMBGSL-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound with a molecular formula of C22H18O6 and a molecular weight of 378.38 g/mol . This compound is known for its unique structure, which includes a furan ring, a benzo[c]chromen moiety, and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a furan derivative with a benzo[c]chromen derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 5-METHYL-4-[({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)METHYL]FURAN-2-CARBOXYLATE include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a furan ring and a benzo[c]chromen moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 5-methyl-4-[(6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-12-13(9-19(26-12)21(23)24-2)11-25-14-7-8-16-15-5-3-4-6-17(15)20(22)27-18(16)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBWXKWEMBGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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